3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Description
Chemical Classification and Structural Overview
This compound belongs to the enaminone class of organic compounds, specifically categorized as a cyclic vinylogous amide. The compound features a six-membered cyclohexenone ring system with an amino substituent at the 3-position, which is further decorated with a 2-trifluoromethylphenyl group. This structural arrangement creates a β-enaminone system where the nitrogen atom is conjugated with the carbonyl group through an intervening carbon-carbon double bond.
The molecular structure can be systematically analyzed through its key functional components. The cyclohex-2-en-1-one core provides the fundamental ketone functionality, while the enamine portion contributes nucleophilic character to the molecule. The trifluoromethyl group positioned at the ortho location of the phenyl ring introduces significant electronic effects due to its strong electron-withdrawing nature. This substitution pattern differentiates the compound from related enaminones bearing trifluoromethyl groups at other positions, such as the meta-substituted analog documented in research literature.
Structural comparison with related compounds reveals important distinctions in molecular geometry and electronic distribution. While 3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one has been extensively studied, the 2-substituted variant presents unique steric and electronic considerations. The ortho positioning of the trifluoromethyl group creates potential for intramolecular interactions that may influence conformational preferences and reactivity patterns. Additionally, the presence of the methylene groups in the cyclohexene ring allows for conformational flexibility that distinguishes this compound from aromatic enaminone systems.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Cyclohexenone Core | Six-membered ring with ketone | Provides electrophilic reactivity center |
| Enamine Linkage | Nitrogen conjugated with double bond | Creates ambident nucleophilic character |
| Trifluoromethyl Group | CF₃ at ortho position | Strong electron-withdrawing effects |
| Phenyl Substituent | Aromatic ring system | Extends conjugation and provides bulk |
Historical Context of Enaminone Chemistry
The development of enaminone chemistry represents a significant evolution in organic synthesis methodologies spanning several decades. Early investigations into enaminone reactivity began in the 1960s with studies on intermolecular additions of aliphatic amines to ynones, establishing foundational understanding of these versatile intermediates. The University of the Witwatersrand research group emerged as pioneering contributors to enaminone methodology, developing systematic approaches for alkaloid synthesis using these compounds as key building blocks.
Methodological advances in enaminone synthesis have progressed through multiple generations of techniques. The Eschenmoser sulfide extrusion reaction became a cornerstone method for accessing pyrrolidine and piperidine-derived enaminones, providing reliable routes to structurally diverse compounds. This methodology involved thiolactam intermediates that undergo sequential alkylation, deprotonation, cyclization, and sulfur extrusion to yield the desired enaminone products. The mechanistic understanding developed through these studies established enaminones as multident scaffolds capable of participating in stereoselective transformations.
Recent developments have expanded enaminone chemistry beyond traditional synthetic methods. Innovative approaches utilizing β-amino acids as starting materials have enabled incorporation of chirality while maintaining structural diversity. These chiral pool approaches address limitations of earlier methodologies, particularly issues related to partial racemization observed in some synthetic sequences. Additionally, ketene cyclization strategies have emerged as alternative routes, employing Wolff rearrangement chemistry to construct enaminone frameworks from readily available amino acid precursors.
The evolution of enaminone chemistry has been particularly influenced by advances in understanding intramolecular cyclization processes. Research has demonstrated that 6-endo-dig ring closures, previously considered challenging transformations, can be effectively employed in enaminone synthesis when appropriate reaction conditions are implemented. These mechanistic insights have enabled development of more efficient synthetic protocols and expanded the scope of accessible enaminone structures.
Significance of Trifluoromethyl-Substituted Enaminones
Trifluoromethyl-substituted enaminones represent a specialized class of compounds that combine the synthetic versatility of enaminones with the unique properties imparted by fluorine substitution. The trifluoromethyl group is recognized as a crucial pharmacophore in medicinal chemistry, capable of enhancing biological activity, improving metabolic stability, and modifying physicochemical properties. When incorporated into enaminone structures, these fluorinated substituents create compounds with enhanced synthetic and biological utility.
The electronic effects of trifluoromethyl substitution significantly influence enaminone reactivity patterns. The strong electron-withdrawing nature of the trifluoromethyl group alters the electron density distribution within the enaminone system, affecting both nucleophilic and electrophilic reaction centers. Research has demonstrated that β-trifluoromethyl enaminones can be synthesized through regioselective addition of amines to β-trifluoromethyl-β-chloroacroleins, providing access to these valuable intermediates. The stereochemical outcomes of these reactions are influenced by the electronic properties of the trifluoromethyl group, often leading to preferential formation of specific geometric isomers.
Synthetic applications of trifluoromethyl-substituted enaminones have expanded rapidly in recent years. These compounds serve as precursors for trifluoromethyl-containing heterocycles, which are important targets in pharmaceutical development. Copper-catalyzed cascade reactions between enaminones and N-tosylhydrazones have enabled stereoselective synthesis of trifluoromethyl-substituted furan derivatives, demonstrating the potential for complex molecule construction. Additionally, transition metal-free approaches for introducing trifluoromethyl groups into chromone structures have been developed using enaminone substrates.
The biological significance of trifluoromethyl-substituted enaminones extends beyond their synthetic utility. Studies have shown that enaminone-based carboxylic acids incorporating trifluoromethyl groups exhibit inhibitory activity against carbonic anhydrase enzymes, suggesting potential therapeutic applications. The conformational restriction imposed by the enaminone linkage, combined with the electronic effects of trifluoromethyl substitution, contributes to enhanced binding affinity and selectivity for specific enzyme targets.
| Property Category | Trifluoromethyl Effect | Synthetic Consequence |
|---|---|---|
| Electronic Properties | Strong electron withdrawal | Modified reactivity patterns |
| Lipophilicity | Increased hydrophobic character | Enhanced membrane permeability |
| Metabolic Stability | Resistance to oxidation | Improved drug-like properties |
| Steric Effects | Moderate bulk increase | Altered conformational preferences |
General Applications in Organic and Medicinal Chemistry
Enaminones have established themselves as fundamental building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles that are prevalent in natural products and pharmaceutical agents. The ambident reactivity of enaminones, arising from their ability to function as both nucleophiles and electrophiles, enables diverse synthetic transformations that would be difficult to achieve using alternative approaches. This dual reactivity has been exploited in numerous alkaloid total syntheses, where enaminone intermediates provide access to complex polycyclic structures through carefully orchestrated reaction sequences.
Modern applications of enaminones in heterocycle synthesis have been significantly advanced by transition metal-catalyzed methodologies. C-H functionalization and annulation reactions have emerged as particularly powerful tools for converting simple enaminone substrates into complex heterocyclic products. These transformations typically proceed through site-selective activation of specific C-H bonds, followed by cyclization processes that construct new ring systems. The versatility of these approaches has enabled synthesis of diverse five- and six-membered heterocycles, as well as polyaromatic scaffolds that serve as important pharmaceutical intermediates.
The medicinal chemistry applications of enaminones extend across multiple therapeutic areas. Research has demonstrated that enaminone derivatives exhibit activity against various biological targets, including enzymes involved in cancer progression and metabolic disorders. Metal complexes of enaminones have shown promising antimicrobial activity against both bacterial and fungal pathogens, suggesting potential applications in anti-infective drug development. The ability to modulate biological activity through systematic structural modifications makes enaminones attractive lead compounds for pharmaceutical optimization.
Synthetic methodology development continues to expand the utility of enaminones in modern organic chemistry. Recent advances include transition metal-free approaches for heterocycle construction that rely on radical-mediated bond formation processes. These methods often employ readily available oxidants and proceed under mild reaction conditions, making them practical for large-scale synthesis. Additionally, the development of asymmetric methodologies has enabled access to enantioenriched enaminone products, addressing important stereochemical requirements in pharmaceutical synthesis.
The integration of enaminone chemistry with contemporary synthetic strategies demonstrates the continued relevance of these compounds in modern drug discovery efforts. Diversity-oriented synthesis approaches utilizing enaminone platforms have enabled rapid access to compound libraries with structural features optimized for biological activity. The ability to introduce trifluoromethyl groups and other pharmaceutically relevant substituents through enaminone intermediates further enhances their value in medicinal chemistry applications. These developments position enaminones as essential tools for addressing current challenges in pharmaceutical research and development.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)anilino]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)11-6-1-2-7-12(11)17-9-4-3-5-10(18)8-9/h1-2,6-8,17H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZMMRUWNOGZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Using Cyclohexenone and Trifluoromethyl Aniline
- Starting Materials : Cyclohex-2-en-1-one and 2-(trifluoromethyl)aniline.
- Reaction Conditions : The reaction is typically carried out in a solvent like toluene or dichloromethane. The cyclohexenone is mixed with the aniline in the presence of a catalyst or base to facilitate the condensation reaction.
- Purification : The product is purified using silica gel chromatography or recrystallization.
General Procedure for Preparation
A general procedure for synthesizing compounds like this compound involves the following steps:
- Step 1 : Mix 3-aryl-dione (e.g., cyclohex-2-en-1-one) with the corresponding amine (e.g., 2-(trifluoromethyl)aniline) in a solvent such as toluene.
- Step 2 : Stir the mixture at reflux until the starting material is consumed, as indicated by TLC.
- Step 3 : Evaporate the solvent partially, extract with ethyl acetate, and dry the organic phase with anhydrous sodium sulfate.
- Step 4 : Purify the product using flash chromatography.
Data and Research Findings
| Compound | Yield | Purification Method | Solvent |
|---|---|---|---|
| This compound | Varies | Silica Gel Chromatography | Toluene or DCM |
Research findings indicate that the yield and purity of the compound can be significantly influenced by the choice of solvent and reaction conditions. For instance, using toluene as a solvent often results in higher yields compared to dichloromethane due to its ability to facilitate reflux conditions effectively.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases due to its inhibitory properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor, binding to target enzymes or receptors and blocking their activity. This inhibition can modulate various biological processes and pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
3-((2-Fluorophenyl)amino)cyclohex-2-en-1-one
- Structure : Fluorine atom at the ortho position instead of –CF₃.
- This analog is commercially available (97% purity) and serves as a reference for studying halogen vs. –CF₃ substituent effects .
- Applications : Used in structure-activity relationship (SAR) studies to evaluate electronic contributions to receptor binding .
2-Chloro-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
- Structure: Chlorine substituent on the cyclohexenone ring combined with a meta-trifluoromethylphenyl group.
- Impact: The chloro group increases molecular weight (289.68 g/mol) and may enhance reactivity in nucleophilic substitutions.
Positional Isomerism: Ortho vs. Para Substitution
3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one
- Structure : Para-substituted trifluoromethoxy (–OCF₃) group.
- However, the para position may reduce steric interactions compared to the ortho-substituted target compound. Priced at €331/2g, this analog is available for research but lacks detailed biological data .
3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
- Structure : Combines chloro and ortho-trifluoromethyl groups.
- Impact : The dual substitution may enhance lipophilicity but was discontinued, indicating possible toxicity or instability issues .
Substituent Bulk and Steric Effects
5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
- Structure: Two methyl groups at the 5-position of the cyclohexenone ring.
- This compound is available from multiple suppliers (e.g., MFCD00128472) and is used in crystallography studies to analyze substituent effects on solid-state packing .
2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one (Fluorexetamine)
- Structure: Ethylamino group instead of aniline and a 3-fluorophenyl substitution.
- Impact: The ethylamino group enhances basicity, which could influence blood-brain barrier penetration.
Data Table: Key Analogs and Properties
Biological Activity
3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, with the chemical formula C₁₃H₁₂F₃NO and CAS Number 1217862-36-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on antimicrobial and anti-inflammatory activities, as well as its cytotoxic effects against various cancer cell lines.
The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity in various chemical frameworks. The molecular structure includes:
- Cyclohexene ring : Contributes to the compound's stability and reactivity.
- Amino group : Plays a crucial role in its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing a trifluoromethyl group exhibit significant antimicrobial properties. A study evaluated several derivatives, including those similar to this compound, against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results showed that certain derivatives demonstrated effective inhibition with Minimum Inhibitory Concentrations (MICs) as low as 10 µM against MRSA strains .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | S. aureus |
| Derivative A | 10 | MRSA |
| Derivative B | 15 | MRSA |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro studies showed that it modulates the NF-κB signaling pathway, which is critical in inflammation. Compounds with similar structures were observed to either enhance or inhibit NF-κB activity depending on their substituents .
Key Findings:
- Compounds with electron-withdrawing groups like trifluoromethyl were found to significantly reduce NF-κB activation.
- The structure-activity relationship suggested that lipophilicity and specific substituent positioning are vital for anti-inflammatory efficacy.
Cytotoxicity Against Cancer Cell Lines
Cytotoxic effects were assessed against various cancer cell lines, including pancreatic cancer cells (Panc-1 and BxPC-3). The IC50 values for related compounds ranged from 0.051 µM to 0.066 µM, indicating potent antiproliferative activity .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| Panc-1 | 0.051 | Similar derivative |
| BxPC-3 | 0.066 | Similar derivative |
Case Studies
- Antimicrobial Efficacy : A study focusing on derivatives of the compound found that those with a trifluoromethyl group exhibited superior activity against both gram-positive and gram-negative bacteria, supporting the hypothesis that this moiety enhances antimicrobial properties .
- Cytotoxicity in Cancer Research : Another investigation into the cytotoxic effects of similar compounds revealed promising results in inhibiting tumor growth in vitro, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves a multi-step process starting with the formation of the cyclohexenone core, followed by nucleophilic aromatic substitution or coupling reactions to introduce the trifluoromethylphenylamino moiety. Key variables include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., Pd-based catalysts for coupling). Optimization may require iterative adjustments of stoichiometry and reaction time. Intermediate purity should be monitored via thin-layer chromatography (TLC), and final product characterization should employ H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, cyclohexenone protons at δ 2.5–3.5 ppm). F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm).
- Mass Spectrometry : HRMS validates molecular weight (e.g., calculated for : 255.09 g/mol).
- IR Spectroscopy : Detects carbonyl stretching (~1700 cm) and amine N–H bonds (~3300 cm).
- X-ray Crystallography : Resolves stereochemistry and confirms molecular geometry using SHELX programs for refinement .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, particularly regarding keto-enol tautomerism?
- Methodology : Single-crystal X-ray diffraction (SCXRD) provides definitive bond-length and angle data. For example, the cyclohexenone carbonyl (C=O) bond length (~1.21 Å) and adjacent C–C bond lengths (~1.48 Å) distinguish keto from enol forms. SHELXL refinement tools can model electron density maps to validate tautomeric states. UCSF Chimera can visualize hydrogen-bonding networks that stabilize specific tautomers .
Q. What computational strategies predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Focus on the trifluoromethyl group’s hydrophobic interactions and the amino group’s hydrogen-bonding potential.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .
Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity profile?
- Methodology :
- Derivatization : Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with chloro or methoxy groups).
- In Vitro Testing : Screen analogs against target proteins (e.g., using FRET-based enzymatic assays).
- SAR Analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ values, logP) with activity trends. For example, notes that chlorine enhances antimicrobial activity in analogs, suggesting electronegative groups may improve target engagement .
Q. How should researchers address contradictory bioactivity data across studies, such as inconsistent IC values?
- Methodology :
- Purity Verification : Re-analyze compound batches via HPLC (≥95% purity) and ICP-MS (metal contamination screening).
- Assay Standardization : Use reference controls (e.g., staurosporine for kinase assays) and replicate experiments across labs.
- Target Selectivity Profiling : Test against off-target proteins via protein microarrays. Conflicting data may arise from differential target expression or assay conditions (e.g., pH, cofactors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
